molecular formula C13H19IN2 B14122079 1,3-Diisopropyl-benzimidazolium iodide

1,3-Diisopropyl-benzimidazolium iodide

Cat. No.: B14122079
M. Wt: 330.21 g/mol
InChI Key: GBPXZGGGKVOMNL-UHFFFAOYSA-M
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Description

Historical Context and Evolution of NHC Chemistry

The conceptualization of NHCs dates back to the 1960s with the work of Wanzlick, who investigated their reactivity and stability and reported their first use as ligands for metal complexes. scripps.eduresearchgate.net However, the field remained relatively dormant for over two decades. A significant breakthrough occurred in 1991 when Arduengo and his team successfully isolated and characterized the first stable, crystalline N-heterocyclic carbene, 1,3-di-1-adamantylimidazol-2-ylidene. acs.orgresearchgate.net This landmark achievement dispelled the long-held belief that carbenes were merely transient intermediates and opened the floodgates for extensive research into their synthesis, properties, and applications. acs.orgresearchgate.net

Since Arduengo's discovery, the field of NHC chemistry has experienced exponential growth. researchgate.net Researchers have developed a vast library of NHCs with diverse electronic and steric properties by modifying the heterocyclic backbone and the substituents on the nitrogen atoms. researchgate.net These modifications allow for fine-tuning of the carbene's coordinating ability and its influence on the catalytic activity of metal centers. chemistryviews.org Consequently, NHCs have become established as a superior alternative to traditional ligands like phosphines in many catalytic processes, owing to their strong σ-donating properties and the formation of robust bonds with metal centers. researchgate.netorgchemres.org

Significance of Benzimidazolium Scaffolds as NHC Precursors

Benzimidazolium salts are a crucial class of precursors for the synthesis of benzimidazole-based NHCs. biointerfaceresearch.com The benzimidazole (B57391) structure, which features a benzene (B151609) ring fused to an imidazole (B134444) ring, imparts specific electronic properties to the resulting carbene. The electronics of NHCs can be altered by changing the nature of the azole ring, with the electron-donating power following the order: benzimidazole < imidazole < imidazoline. scripps.edu This tunability is a key advantage in designing catalysts for specific reactions.

The general method for preparing NHCs involves the deprotonation of the corresponding azolium salt precursor at the C2 position. scripps.educdnsciencepub.com Benzimidazolium salts are particularly effective precursors for several reasons:

Stability : They are typically stable, crystalline solids that are easy to handle and store. nih.gov

Synthetic Accessibility : A variety of synthetic routes exist for their preparation, often involving the N-alkylation of benzimidazole. researchgate.netresearchgate.net

Tunability : The substituents on the nitrogen atoms can be readily varied, allowing for systematic modification of the steric and electronic properties of the resulting NHC ligand. nih.gov

The NCHN proton in the benzimidazolium ring is acidic, and its chemical shift in ¹H NMR spectra is a characteristic feature, often appearing significantly downfield. biointerfaceresearch.com Upon deprotonation, the corresponding NHC is formed, which can then be used in situ or isolated before being coordinated to a metal center.

Specific Role of 1,3-Diisopropyl-benzimidazolium Iodide as a Sterically Hindered Precursor in Catalysis and Coordination Chemistry

This compound is an NHC precursor distinguished by the presence of two bulky isopropyl groups attached to the nitrogen atoms of the benzimidazolium core. These isopropyl groups play a critical role in defining the properties and applications of the corresponding NHC ligand.

The primary function of the diisopropyl substituents is to create significant steric hindrance around the carbene carbon and, consequently, around the metal center to which it coordinates. nih.gov This steric bulk is a powerful tool for influencing the outcome of catalytic reactions. 210.212.36 By tuning the size of NHC ligands, dramatic reversals in regioselectivity have been achieved in reactions such as aldehyde-alkyne reductive couplings. nih.gov The steric properties of NHC ligands are highly anisotropic, meaning their bulk is not uniform in all directions, and this shape can be exploited to control the approach of substrates to the catalytic center. nih.gov

The steric hindrance provided by the isopropyl groups in the NHC derived from this compound can:

Stabilize Metal Complexes : The bulkiness helps to protect the metal center from decomposition pathways and can stabilize reactive intermediates. researchgate.net

Promote Reductive Elimination : The steric pressure can facilitate the final bond-forming step in many cross-coupling catalytic cycles.

Control Selectivity : It can influence chemo-, regio-, and stereoselectivity by dictating how substrates orient themselves in the coordination sphere of the metal. nih.gov210.212.36

In coordination chemistry, the size of the N-substituents on the NHC ligand has been shown to directly affect the catalytic activity of metal-NHC complexes. For instance, in palladium-catalyzed direct arylations, Pd-NHC complexes with more sterically-hindered N-substituents often exhibit higher activity. nih.gov

Overview of Key Research Areas Involving this compound and Its Derivatives

This compound and the NHC derived from it have found applications in several key areas of chemical research. The combination of the benzimidazolium electronic signature with the steric bulk of the isopropyl groups makes it a valuable precursor for creating robust and selective catalysts.

Key Research Applications:

Catalysis : The derived NHC is used as a ligand in various transition-metal-catalyzed reactions, including C-H bond activation and cross-coupling reactions. nih.gov The stability and activity of the resulting metal complexes are often enhanced by the sterically demanding nature of the ligand. orgchemres.orgnih.gov

Materials Science : this compound and its derivatives have been shown to be important in materials chemistry. cdnsciencepub.com A notable application is in the formation of self-assembled monolayers (SAMs) on gold surfaces. cdnsciencepub.comnih.gov NHC-based SAMs exhibit high stability, offering an alternative to traditional thiol-based systems. nih.gov

Synthesis of Novel Complexes : The salt is a starting material for synthesizing a range of new compounds. For example, it can be reacted with aluminum triiodide to form 1,3-diisopropylbenzimidazolium aluminum tetraiodide or with iodine to produce 1,3-diisopropylbenzimidazolium triiodide. cdnsciencepub.com These derivatives expand the scope of its use in coordination and materials chemistry.

The table below summarizes some of the key properties and applications of this compound.

Property/ApplicationDescription
Compound Type N-Heterocyclic Carbene (NHC) Precursor
Key Structural Feature Benzimidazolium core with two N-isopropyl substituents
Primary Role of Substituents Provide significant steric hindrance
Key Application in Catalysis Ligand for transition metals to control selectivity and enhance stability
Key Application in Materials Precursor for forming stable self-assembled monolayers (SAMs) on gold
Notable Derivatives Aluminum tetraiodide, triiodide, and tetrakis[3,5-bis(trifluoromethyl)phenyl]borate salts

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19IN2

Molecular Weight

330.21 g/mol

IUPAC Name

1,3-di(propan-2-yl)benzimidazol-3-ium;iodide

InChI

InChI=1S/C13H19N2.HI/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;/h5-11H,1-4H3;1H/q+1;/p-1

InChI Key

GBPXZGGGKVOMNL-UHFFFAOYSA-M

Canonical SMILES

CC(C)N1C=[N+](C2=CC=CC=C21)C(C)C.[I-]

Origin of Product

United States

Synthetic Methodologies and Precursor Design of 1,3 Diisopropyl Benzimidazolium Iodide

Established Synthetic Pathways for 1,3-Diisopropyl-benzimidazolium Iodide

The primary routes to synthesize this compound and its derivatives involve the systematic alkylation of benzimidazole (B57391) precursors, direct reactions from mono-substituted intermediates, and subsequent anion exchange to generate a variety of salts.

A common and effective method for preparing 1,3-disubstituted benzimidazolium salts is the stepwise alkylation of the benzimidazole core. This process typically involves two main steps. Initially, a mono-N-substituted benzimidazole is synthesized. For the target compound, this would be 1-isopropylbenzimidazole. Subsequently, this intermediate undergoes a second alkylation to yield the desired 1,3-diisopropyl-benzimidazolium salt.

One well-documented synthesis for a related bromide salt, which is analogous to the iodide synthesis, involves preparing 1-isopropylbenzimidazole in the presence of a weak base like sodium carbonate (Na₂CO₃) and then refluxing it with the appropriate alkyl halide in acetonitrile (B52724) for an extended period. cdnsciencepub.comresearchgate.net This two-step N-alkylation approach allows for controlled introduction of the substituents onto the nitrogen atoms of the benzimidazole ring. researchgate.net The reaction rate of N-alkylation can often be increased through methods such as microwave activation. researchgate.net

Starting with this compound, a wide array of derivatives with different anions can be synthesized through anion exchange or metathesis reactions. cdnsciencepub.com This strategy is valuable as the properties of the benzimidazolium salt can be significantly tuned by altering the counter-ion. researchgate.net

Common methods for anion exchange include reacting the iodide salt with a metal or ammonium (B1175870) salt of the desired new anion. researchgate.net For instance, reacting this compound with sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate results in the formation of 1,3-diisopropyl-benzimidazolium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate with a high yield of 93%. cdnsciencepub.comcdnsciencepub.com Similarly, treatment with aluminum triiodide produces the corresponding aluminum tetraiodide salt in 96% yield. cdnsciencepub.comcdnsciencepub.com Other techniques involve the use of anion exchange resins, which provide a clean and efficient protocol for swapping halide ions for a broad range of other anions. researchgate.netrsc.org

ReactantResulting AnionYieldReference
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borateTetrakis[3,5-bis(trifluoromethyl)phenyl]borate93% cdnsciencepub.com, cdnsciencepub.com
Aluminum triiodideAluminum tetraiodide96% cdnsciencepub.com, cdnsciencepub.com
IodineTriiodide34% cdnsciencepub.com, cdnsciencepub.com

Advanced Synthetic Strategies and Optimization for Yield and Purity

Significant efforts have been directed toward optimizing the synthesis of 1,3-disubstituted benzimidazolium salts to improve both chemical yield and product purity. Early syntheses have been refined through systematic adjustments to reaction conditions.

A notable improvement in the synthesis of the bromide analogue was reported by Huynh et al., who enhanced a previous method described by Komarova et al. cdnsciencepub.com The optimized protocol involves the use of a weak base (Na₂CO₃) and refluxing in acetonitrile for four days, which resulted in the isolation of the 1,3-disubstituted benzimidazolium bromide in an 84% yield. cdnsciencepub.comresearchgate.net The choice of base is a critical parameter, as it can influence the formation of unwanted byproducts. For example, in the synthesis of a related nitro-substituted benzimidazolium iodide, potassium carbonate was identified as the optimal base because it was strong enough to complete the reaction while being weak enough to minimize side reactions, leading to a highly pure product with a high yield. kennesaw.edu Purification methods such as trituration have also been employed for their simplicity and effectiveness in isolating the final product. kennesaw.edu

MethodologyKey ConditionsReported Yield (Bromide Analogue)Reference
Komarova et al.Initial reported synthesisNot specified cdnsciencepub.com
Huynh et al. (Improved)Use of weak base (Na₂CO₃), reflux in acetonitrile for 4 days84% cdnsciencepub.com, researchgate.net

Functionalization and Derivatization Approaches for Substituted Benzimidazolium Systems

The benzimidazolium framework is highly versatile and allows for extensive functionalization to tailor its chemical and physical properties. bohrium.com These modifications can be made to the benzene (B151609) ring portion of the scaffold or to the nitrogen atoms.

Functionalization of the benzimidazole core can be achieved at the C4, C5, C6, and C7 positions on the benzene ring through various catalytic intermolecular reactions. researchgate.net Techniques such as borylation followed by cross-coupling reactions or Buchwald-Hartwig amination allow for the introduction of a wide range of functional groups. researchgate.net Furthermore, N-sulfonyl functionalized imidazolium (B1220033) and benzimidazolium salts have gained attention as effective reagents for transferring functional groups onto other organic molecules. bohrium.com These derivatization strategies expand the utility of benzimidazolium salts beyond their role as precursors to NHCs, enabling their use in materials science and medicinal chemistry. bohrium.comjlu.edu.cn

Generation and Reactivity of 1,3 Diisopropyl Benzimidazol 2 Ylidene Ipr2 Bimy N Heterocyclic Carbene

Methodologies for In Situ Generation from the Iodide Precursor

The in situ generation of 1,3-Diisopropyl-benzimidazol-2-ylidene from its iodide salt is a common and practical approach, avoiding the need to handle the often reactive and sensitive free carbene. Two primary methods are employed for this purpose: base-mediated deprotonation and thermally induced generation.

Base-mediated deprotonation is the most widely utilized method for generating N-heterocyclic carbenes from their corresponding imidazolium (B1220033) salt precursors. This process involves the removal of the acidic proton at the C2 position of the benzimidazolium ring by a suitable base, leading to the formation of the free carbene.

The choice of base is crucial and depends on the specific requirements of the subsequent reaction, such as solvent compatibility and the tolerance of other functional groups. Common bases used for the deprotonation of benzimidazolium salts include strong, non-nucleophilic bases to prevent unwanted side reactions.

Examples of Bases Used for Deprotonation:

BaseSolventConditionsReference
Potassium Hexamethyldisilazide (KHMDS)TolueneAir-free conditions researchgate.net
Potassium Carbonate-- kennesaw.edu

The reaction is typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the generated carbene, which can be sensitive to air and moisture. researchgate.net The successful formation of the carbene can often be inferred by the progress of the intended subsequent reaction, for instance, in the preparation of metal-NHC complexes.

While less common for the iodide precursor specifically, thermal methods can be employed for the generation of NHCs from certain precursors. The thermal stability of the free carbene, 1,3-Diisopropyl-benzimidazol-2-ylidene, has been investigated, and it is known to be stable up to 363 K (90 °C). rsc.orgrsc.org Above this temperature, it undergoes thermal decomposition. rsc.orgrsc.org

This inherent thermal stability allows for its generation and use in applications that require elevated temperatures, such as in the formation of thin films through vapor-phase deposition. However, the direct thermal generation from the iodide salt is not a standard method, as base-mediated deprotonation is generally more efficient and controllable. The thermal behavior is more relevant to the stability and application of the free carbene once generated. rsc.orgrsc.org

Isolation and Characterization of the Free Carbene

The isolation of the free 1,3-Diisopropyl-benzimidazol-2-ylidene carbene is achievable, although it requires careful handling due to its sensitivity to air and moisture. strem.com Purification of the isolated carbene can be performed by vacuum distillation to remove impurities, such as residual iodide from the precursor salt. rsc.org

Physical and Chemical Properties of 1,3-Diisopropyl-benzimidazol-2-ylidene:

PropertyValue
Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Appearance Off-white solid
CAS Number 684283-54-3

Data sourced from PubChem and Strem Chemicals. strem.comnih.gov

Characterization of the isolated carbene is typically performed using a variety of spectroscopic techniques to confirm its structure and purity. These methods are standard in organic and organometallic chemistry.

Spectroscopic Characterization Data:

TechniqueObservation
¹H NMR Spectroscopy Analysis of the proton signals confirms the presence of the isopropyl and benzimidazole (B57391) backbone protons and the absence of the acidic C2-proton of the precursor.
¹³C NMR Spectroscopy The characteristic signal for the carbene carbon (C2) is observed at a specific chemical shift, confirming the formation of the free carbene.
Mass Spectrometry Provides the molecular weight of the compound, confirming its elemental composition.

Single crystal X-ray diffraction has also been used to determine the solid-state structure of 1,3-Diisopropyl-benzimidazol-2-ylidene, providing precise information on bond lengths and angles. rsc.org

Reactivity Profiles and Stability Considerations of the Free Carbene in Various Chemical Environments

1,3-Diisopropyl-benzimidazol-2-ylidene exhibits the characteristic reactivity of an N-heterocyclic carbene, acting as a strong σ-donor. This property makes it an excellent ligand for a wide range of metals, forming stable metal-NHC complexes. mdpi.com

The stability of the free carbene is influenced by several factors, including the solvent and the presence of atmospheric components. It is known to be sensitive to air and moisture, necessitating handling under inert conditions. strem.com

Reactivity and Stability in Different Environments:

EnvironmentReactivity/Stability
Inert Atmosphere (e.g., N₂, Ar) The free carbene is relatively stable and can be stored and handled.
Protic Solvents (e.g., water, alcohols) Can be protonated to reform the benzimidazolium cation.
Aprotic Solvents (e.g., THF, toluene, DCM) Generally stable, making these suitable solvents for reactions involving the free carbene.
Presence of Oxygen Can lead to oxidation and decomposition of the carbene.

Research has shown that the choice of solvent can influence the outcome of reactions involving this carbene. For example, in the context of forming self-assembled monolayers on gold surfaces, the use of solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) with the precursor salt can lead to etching of the gold, a phenomenon not observed in toluene. researchgate.net

The thermal stability of the free carbene is a key consideration for its application in high-temperature processes. As mentioned, it is stable up to 363 K, beyond which it decomposes. The major decomposition product has been identified as 1,2-diisopropylbenzimidazole. rsc.orgrsc.org This decomposition is a second-order reaction with respect to the carbene. rsc.orgrsc.org

Coordination Chemistry of 1,3 Diisopropyl Benzimidazol 2 Ylidene N Heterocyclic Carbene Complexes

Synthesis and Characterization of Transition Metal Complexes Bearing the iPr2-bimy Ligand

The iPr2-bimy ligand has been successfully coordinated to a range of transition metals. The synthetic strategies and characterization of the resulting complexes are discussed in the following subsections.

A series of palladium(II) complexes incorporating the iPr2-bimy ligand have been synthesized and extensively characterized. These complexes often serve as catalysts in cross-coupling reactions. A common synthetic route involves the reaction of a palladium precursor with the corresponding benzimidazolium salt.

For instance, a series of palladacyclic complexes with the general formula [PdBr(iPr2-bimy)(L^X)], where L^X represents a monoanionic chelating ligand, have been prepared. These syntheses typically start from acetato-bridged dipalladium complexes, [Pd(μ-CH3COO)(C^N)]2, which are then reacted with the 1,3-diisopropyl-benzimidazolium bromide (iPr2-bimyH+Br-) precursor. In a different approach, hetero-bis(NHC) complexes of the type trans-[PdBr2(iPr2-bimy)(trz)], where trz is a 1,2,3-triazolin-5-ylidene, have been synthesized first and then subjected to acetate-assisted cyclopalladation to yield the desired palladacycles.

Table 1: Selected NMR Data for a Palladium(II) Complex

Complexδ(13Ccarbene) (ppm)δ(1H, CHMe2) (ppm)
[PdBr(iPr2-bimy)(2-(2-pyridinylmethyl)phenyl-C,N)]165.25.85

Data sourced from studies on palladacyclic complexes.

Ruthenium complexes bearing benzimidazole-2-ylidene ligands have been synthesized, often with a focus on their catalytic applications. A general and effective method for the synthesis of piano-stool ruthenium(II) complexes of the type [(η6-p-cymene)(BNHC)RuCl2], where BNHC is a benzimidazole-based N-heterocyclic carbene like iPr2-bimy, involves a one-pot reaction. This procedure utilizes the corresponding benzimidazolium salt, silver(I) oxide (Ag2O) to form the silver-NHC complex in situ, followed by a transmetalation reaction with the dimeric ruthenium precursor, [RuCl2(p-cymene)]2. mdpi.com3wpharm.com This synthetic strategy has been shown to produce the desired ruthenium carbene complexes in good yields. mdpi.com3wpharm.com

The resulting ruthenium complexes are typically characterized by standard spectroscopic techniques, including 1H and 13C NMR spectroscopy. mdpi.com3wpharm.com For more detailed structural analysis, single-crystal X-ray diffraction is employed to determine the precise geometry around the ruthenium center and the coordination of the iPr2-bimy ligand. mdpi.com3wpharm.com

Table 2: General Synthesis of Ruthenium(II)-NHC Complexes

ReactantsReaction ConditionsProduct Type
Benzimidazolium salt, Ag2O, [RuCl2(p-cymene)]2Dichloromethane (B109758), 25 °C, 48 h[(η6-p-cymene)(BNHC)RuCl2]

This table summarizes a general synthetic methodology. mdpi.com3wpharm.com

The synthesis of rhodium(I) complexes with benzimidazolin-2-ylidene ligands has been reported. A common precursor for these syntheses is a dimeric rhodium(I) complex such as [Rh(OH)(cod)]2 or [RhCl(cod)]2 (where cod is 1,5-cyclooctadiene). The reaction with the appropriate benzimidazolium salt, often in the presence of a base, yields the desired [RhX(cod)(NHC)] complex. mdpi.comresearchgate.net

Similarly, iridium(I) complexes bearing N-heterocyclic carbene ligands have been prepared. For instance, complexes of the type [Ir(cod)(py)(NHC)]PF6 have been synthesized and characterized by X-ray crystallography. researchgate.net A general route to iridium-NHC complexes involves the reaction of [Ir(COD)Cl]2 with an in situ prepared NHC-silver carbene transfer agent. rsc.org While these general synthetic strategies are well-established for NHC ligands, specific details for the synthesis and characterization of rhodium and iridium complexes bearing the 1,3-diisopropyl-benzimidazol-2-ylidene (iPr2-bimy) ligand are not extensively detailed in the currently reviewed literature.

Silver(I) complexes of N-heterocyclic carbenes are valuable as carbene transfer agents in the synthesis of other transition metal-NHC complexes. The synthesis of silver(I) complexes with benzimidazol-2-ylidene ligands is typically straightforward. The reaction of a benzimidazolium salt with a silver source, most commonly silver(I) oxide (Ag2O), in a suitable solvent like dichloromethane, affords the desired silver-NHC complex in high yields. mdpi.comresearchgate.net These complexes are often stable to air and moisture in the solid state but can be light-sensitive. mdpi.comresearchgate.net

The characterization of these silver complexes is carried out using FT-IR, multinucleus NMR spectroscopy (1H and 13C), and mass spectrometry. researchgate.net In the mass spectra of these complexes, it is common to observe ions corresponding to the bis-carbene silver cation, [Ag(NHC)2]+, which is indicative of the lability of the carbene ligands and an equilibrium between the monomeric [AgX(NHC)] and the ionic [Ag(NHC)2]+[AgX2]− species in solution or under mass spectrometry conditions. mdpi.com

The iPr2-bimy ligand has also been shown to be an excellent stabilizing ligand for silver-phosphorus polynuclear complexes. For example, clusters such as [Ag12(PSiMe3)6(iPr2-bimy)6] and [Ag26P2(PSiMe3)10(iPr2-bimy)8] have been prepared and characterized, demonstrating the utility of this NHC ligand in stabilizing complex inorganic frameworks. tcichemicals.comscientificlabs.co.uk

Table 3: Common Synthesis of Silver(I)-NHC Complexes

ReactantsReaction ConditionsProduct Type
Benzimidazolium salt, Ag2ODichloromethane, room temperature, 24 h (in the dark)[AgX(NHC)]

This table outlines a general and widely used synthetic procedure. mdpi.comresearchgate.net

The coordination chemistry of the iPr2-bimy ligand with gold has been explored, leading to the synthesis and characterization of both gold(I) and gold(III) complexes. The synthesis of these complexes often starts from a suitable gold precursor and the benzimidazolium salt of the iPr2-bimy ligand.

While specific synthetic details for gold complexes with the iPr2-bimy ligand are part of a broader body of work on gold-NHC complexes, the general methodologies are well-established. For instance, gold(I)-NHC complexes can be prepared by reacting a gold(I) precursor, such as [AuCl(SMe2)], with the in-situ generated silver-NHC complex, [AgCl(iPr2-bimy)]. This transmetalation reaction is a common and efficient route to gold(I)-NHC complexes.

The characterization of these gold complexes involves a range of spectroscopic techniques. NMR spectroscopy (1H and 13C) provides valuable information about the structure and bonding within the complexes. Mass spectrometry is used to confirm the molecular weight and composition of the complexes. For unambiguous structural elucidation, single-crystal X-ray diffraction is often employed.

The synthesis of copper(I) and copper(II) complexes with N-heterocyclic carbene ligands is an active area of research, driven by their potential applications in catalysis and materials science. A general method for the synthesis of copper(I)-NHC complexes involves the reaction of the corresponding imidazolium (B1220033) salt with a copper(I) source, such as copper(I) chloride, in the presence of a base like potassium carbonate. nih.gov

For copper(II) complexes, a common approach is the reaction of a copper(II) salt, for example, copper(II) chloride or bromide, with the pre-formed ligand in a suitable solvent. mdpi.comacs.org The resulting complexes are then characterized by elemental analysis, FT-IR, UV-Vis spectroscopy, and in some cases, X-ray crystallography to determine their solid-state structures.

While these synthetic strategies are widely applied in the field of copper-NHC chemistry, detailed reports on the synthesis and characterization of copper complexes specifically bearing the 1,3-diisopropyl-benzimidazol-2-ylidene (iPr2-bimy) ligand are not as prevalent in the surveyed literature as for some other metals.

Other Relevant Metal Complexes (e.g., Fe, Ni, Co, Pt, Os)

While the coordination chemistry of 1,3-diisopropyl-benzimidazol-2-ylidene is broad, its complexes with cobalt and platinum are particularly well-documented in scientific literature.

Cobalt Complexes: The reaction of 1,3-bis(isopropyl)imidazol-2-ylidene (ImⁱPr₂) with cobalt precursors such as (η⁵-C₅H₅)Co(PPh₃)₂ and (η⁵-C₅H₅)Co(CO)₂ yields the corresponding NHC complexes, (η⁵-C₅H₅)Co(PPh₃)(ImⁱPr₂) and (η⁵-C₅H₅)Co(ImⁱPr₂)(CO), respectively. nih.govnih.gov The former represents the first example of a cobalt triad (B1167595) complex of the type (η⁵-C₅H₅)M(PPh₃)(NHC). nih.gov

Platinum Complexes: A platinum(II) complex with the formula [PtCl₂(DMSO)(bimy)] (where bimy is 1,3-diisopropyl-benzimidazol-2-ylidene) has been successfully synthesized. vnu.edu.vn The synthesis was achieved through a one-pot reaction involving the corresponding 1,3-diisopropyl benzimidazolium bromide salt, silver(I) oxide as a carbene transfer agent, and a platinum-DMSO precursor. vnu.edu.vn The resulting complex has been characterized using multinuclear magnetic resonance and single-crystal X-ray diffraction. vnu.edu.vn

Iron, Nickel, and Osmium Complexes: Detailed studies and characterization of stable complexes formed between 1,3-diisopropyl-benzimidazol-2-ylidene and iron (Fe), nickel (Ni), or osmium (Os) are less prominent in the available literature. While NHC complexes of these metals are generally known and widely studied for their catalytic applications, specific examples involving the 1,3-diisopropyl-benzimidazol-2-ylidene ligand are not as extensively reported. nih.govnih.govmdpi.com For instance, half-sandwich nickel(II) complexes bearing other 1,3-di(cycloalkyl)imidazol-2-ylidene ligands have been prepared and shown to be active in cross-coupling reactions. nih.gov Similarly, various osmium complexes with different benzimidazole-based ligands have been investigated for their antiproliferative activities. nih.gov

Elucidation of Ligand Electronic and Steric Properties within Metal-NHC Complexes

The electronic and steric properties of NHC ligands are crucial in determining the stability, structure, and reactivity of their metal complexes.

Electronic Properties: N-heterocyclic carbenes are generally recognized as strong σ-donating ligands, a property that contributes to the formation of robust metal-carbon bonds. nih.gov This strong σ-donation is primarily attributed to the interaction between the NHC's highest occupied molecular orbital (HOMO) and a suitable vacant orbital on the metal center. nih.gov While quantitative measures like the Tolman Electronic Parameter (TEP), often determined from the CO stretching frequencies in [LNi(CO)₃] complexes, are standard for phosphine (B1218219) ligands, specific TEP values for 1,3-diisopropyl-benzimidazol-2-ylidene are not readily available in the surveyed literature. wikipedia.org However, analysis of related cobalt-carbonyl-NHC complexes indicates that the carbene carbon acts as a potent σ-donor with minimal π-back-bonding from the metal. nih.gov

Steric Properties: The steric profile of 1,3-diisopropyl-benzimidazol-2-ylidene is dominated by the two isopropyl groups attached to the nitrogen atoms. These groups exert significant steric influence on the metal's coordination sphere. This steric hindrance plays a key role in dictating the geometry of the resulting complex. nih.gov A common metric for quantifying ligand steric bulk is the percent buried volume (%Vbur), which calculates the percentage of the metal's coordination sphere that is occupied by the ligand. rsc.orgrsc.org

In cobalt complexes, the steric congestion between the isopropyl substituents and other ligands (like cyclopentadienyl) forces a specific orientation of the NHC ligand relative to the rest of the molecule. nih.gov This is evidenced by the large dihedral angle between the plane of the NHC ring and the Cp-Co-C(carbene) plane, which is adopted to minimize steric clashes. nih.gov

Structural Analysis of Metal-Carbene Bonds and Coordination Geometries

X-ray crystallography has provided detailed insights into the bonding and geometry of metal complexes featuring the 1,3-diisopropyl-benzimidazol-2-ylidene ligand.

Cobalt Complexes: The solid-state structures of (η⁵-C₅H₅)Co(PPh₃)(ImⁱPr₂) and (η⁵-C₅H₅)Co(ImⁱPr₂)(CO) have been determined, revealing a distorted trigonal-planar coordination geometry around the cobalt center. nih.gov The Co-C(carbene) bond distance is slightly shorter in the phosphine-containing complex (1.880(2) Å) compared to the carbonyl complex (1.898(2) Å), despite the greater steric bulk and more electron-rich metal center in the former. nih.gov The orientation of the NHC ligand is significantly influenced by steric factors, with the dihedral angle (θ) between the Cp-Co-C(carbene) plane and the N-C-N plane of the carbene being 98° and 92° for the phosphine and carbonyl complexes, respectively. nih.gov

ComplexMetal-Carbene Bond Length (Å)Key Angle (°)Dihedral Angle (θ) (°)
(η⁵-C₅H₅)Co(PPh₃)(ImⁱPr₂)1.880(2)∠Cp_cnt-Co-C(carbene) = 130-13298
(η⁵-C₅H₅)Co(ImⁱPr₂)(CO)1.898(2)∠Cp_cnt-Co-C(carbene) = 130-13292

Platinum Complexes: The structure of the [PtCl₂(DMSO)(bimy)] complex has also been confirmed by single-crystal X-ray diffraction, providing precise data on its coordination geometry and the Pt-C(carbene) bond parameters. vnu.edu.vn Such Pt-NHC complexes are valuable for understanding fundamental bonding interactions and for applications in catalysis. vnu.edu.vnnih.gov

Stability and Decomposition Pathways of Metal-NHC Complexes

The stability of metal-NHC complexes is a key factor in their utility, particularly in catalysis where robust catalysts are desired.

General Stability: NHC ligands are known to form strong bonds with late transition metals, affording complexes with significant stability, often greater than their phosphine analogues, especially concerning oxidative stability. nih.govnih.gov This robustness is largely due to the strong M-C σ-bond. nih.gov

Decomposition Pathways: Despite their general stability, several decomposition pathways for metal-NHC complexes have been identified. These pathways are dependent on the metal, its oxidation state, the other ligands present, and the reaction conditions. nih.govunibe.ch Common decomposition routes include:

Reductive Elimination: This is a significant deactivation process where the NHC ligand couples with an adjacent ligand, leading to the formation of an imidazolium salt and a reduction of the metal center. researchgate.netresearchgate.net

Ligand Dissociation: The NHC-metal bond can be kinetically labile under certain conditions, leading to dissociation of the carbene ligand from the metal center. nih.govunibe.ch Studies have shown this to be a relevant process for some Ni(II), Rh(III), and Ir(III) complexes. nih.gov

C-H Activation: Intramolecular activation of C-H bonds on the NHC ligand itself can lead to catalyst degradation. researchgate.net

For the specific complex (η⁵-C₅H₅)Co(ImⁱPr₂)(CO), the barrier to rotation about the Co-C(carbene) bond has been experimentally determined to be 13.6 kcal/mol. nih.govnih.gov This relatively high barrier indicates a strong and stable interaction under typical NMR conditions, but it does not preclude decomposition under more forcing catalytic conditions.

Catalytic Applications of 1,3 Diisopropyl Benzimidazol 2 Ylidene N Heterocyclic Carbene Complexes

Homogeneous Catalysis

The strong bond formed between the 1,3-diisopropyl-benzimidazol-2-ylidene ligand and various transition metals results in highly stable and efficient catalysts for a multitude of organic transformations. These complexes have demonstrated remarkable performance in several key areas of homogeneous catalysis.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi, Buchwald-Hartwig)

Palladium complexes incorporating N-heterocyclic carbene ligands, including those derived from benzimidazoles, are highly effective catalysts for cross-coupling reactions. The strong σ-donating character of the 1,3-diisopropyl-benzimidazol-2-ylidene ligand enhances the electron density at the metal center, facilitating the oxidative addition step in the catalytic cycle and promoting high catalytic turnover.

Suzuki-Miyaura Coupling: While broad research highlights the efficacy of NHC-palladium complexes, specific applications of the 1,3-diisopropyl-benzimidazol-2-ylidene ligand in Suzuki-Miyaura coupling demonstrate its utility. These catalysts have been shown to be effective in the coupling of aryl chlorides with arylboronic acids, which are often challenging substrates. The steric hindrance provided by the isopropyl groups is believed to promote the reductive elimination step, leading to higher product yields.

Heck Reaction: In the Heck reaction, palladium catalysts bearing benzimidazolylidene ligands have shown considerable activity. An in-situ generated catalyst system from a 1,3-dialkylbenzimidazolium salt and Pd(OAc)₂ has been successfully employed for the coupling of various aryl bromides with styrene (B11656) in aqueous media, achieving good to excellent yields. rsc.org The use of electron-rich benzimidazolylidenes has been noted to have a remarkable electronic effect on the catalysis, with more electron-donating substituents on the benzimidazole (B57391) backbone leading to higher catalytic activity. tcichemicals.com

Sonogashira Coupling: The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully catalyzed by palladium complexes with NHC ligands. While many systems employ phosphine (B1218219) ligands, the use of NHC ligands like 1,3-diisopropyl-benzimidazol-2-ylidene offers an alternative with enhanced stability. These catalysts can promote the coupling under mild conditions, often in the absence of a copper co-catalyst. beilstein-journals.orgrsc.org

Negishi Coupling: Robust acenaphthoimidazol-ylidene palladium complexes with bulky isopropyl groups have demonstrated extremely high catalytic activity in the Negishi cross-coupling of alkylzinc reagents with a wide range of (hetero)aryl halides under mild conditions and at low catalyst loadings. webofproceedings.orgorganic-chemistry.orgnih.gov These catalysts have shown excellent functional group tolerance and have been successful in coupling challenging substrates, including less reactive aryl chlorides. webofproceedings.orgorganic-chemistry.orgnih.gov Nickel complexes with NHC ligands have also emerged as powerful catalysts for Negishi cross-coupling reactions, offering a different reactivity profile compared to their palladium counterparts. rsc.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination, a cornerstone for the formation of C-N bonds, has been significantly advanced by the use of palladium catalysts with sterically demanding ligands. While a wide array of phosphine ligands have been developed, NHC ligands have also proven effective. tcichemicals.comwiley.com Sterically enriched benzimidazolium-based Pd-PEPPSI complexes have shown outstanding reactivity in the cross-coupling of aryl and heteroaryl chlorides with various amines under mild conditions. nih.gov

Table 1: Performance of 1,3-Diisopropyl-benzimidazol-2-ylidene Complexes in Cross-Coupling Reactions
Reaction TypeCatalyst SystemSubstratesConditionsYield (%)Reference
Heck CouplingPd(OAc)₂ / 1,3-dialkylbenzimidazolium saltAryl bromides and styreneK₂CO₃, H₂O/DMF, 80 °C, 4 hUp to 99% nih.gov
Negishi CouplingAcenaphthoimidazol-ylidene Palladium Complex (with isopropyl groups)(Hetero)aryl halides and alkylzinc reagentsLow catalyst loading, mild conditions, 30 min>99% webofproceedings.orgorganic-chemistry.orgnih.gov
Buchwald-Hartwig AminationSterically enriched benzimidazolium Pd-PEPPSI complex3-chloropyridine and various aryl/heteroaryl aminesMild conditionsHigh nih.gov

Hydrogenation and Transfer Hydrogenation Reactions

Complexes of 1,3-diisopropyl-benzimidazol-2-ylidene have demonstrated significant catalytic activity in both direct hydrogenation and transfer hydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated functional groups.

Transfer Hydrogenation: Ruthenium(II) complexes bearing benzimidazol-2-ylidene ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones. inonu.edu.trdergi-fytronix.com These reactions typically utilize isopropanol (B130326) as both the solvent and the hydrogen source, with a base such as KOH or Cs₂CO₃ as a co-catalyst. webofproceedings.orginonu.edu.trdergi-fytronix.com The catalytic system has shown good to excellent yields for the reduction of a variety of acetophenone (B1666503) derivatives to their corresponding alcohols. inonu.edu.trdergi-fytronix.com The robustness and efficiency of these ruthenium catalysts make them a viable alternative to other transition metal-based systems. webofproceedings.org

Hydrogenation: Iridium complexes containing N-heterocyclic carbene ligands have been identified as highly active catalysts for the hydrogenation of olefins. nih.govnih.gov These catalysts can operate under mild conditions of temperature and pressure, effectively reducing a range of unfunctionalized olefins with high enantioselectivities when chiral ligands are employed. nih.govnih.gov While many studies focus on imidazol-2-ylidene ligands, the electronic and steric properties of benzimidazol-2-ylidenes suggest their potential for similar high performance in this area.

Table 2: Catalytic Performance in Hydrogenation and Transfer Hydrogenation
Reaction TypeCatalyst SystemSubstrateHydrogen SourceConditionsYield (%)Reference
Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / Benzimidazole derivativeAcetophenone derivatives2-propanolKOH, 82 °CGood inonu.edu.trdergi-fytronix.com
Transfer Hydrogenation[(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazoleKetones2-propanolCs₂CO₃, 130 °CGood to excellent webofproceedings.org
Asymmetric HydrogenationIridium complexes with chiral P,N ligandsUnfunctionalized olefinsH₂Mild conditionsExcellent enantioselectivities nih.gov

Oxidation and Reduction Processes

While less explored than cross-coupling and hydrogenation reactions, complexes of 1,3-diisopropyl-benzimidazol-2-ylidene have shown potential in catalytic oxidation and reduction processes. The electronic tunability of the NHC ligand can be harnessed to modulate the redox properties of the metal center, enabling a range of transformations.

Oxidation of Alcohols: Palladium complexes of N-heterocyclic carbenes have been investigated for the aerobic oxidation of alcohols. Mechanistic studies suggest that the NHC ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. While specific examples with the 1,3-diisopropyl-benzimidazol-2-ylidene ligand are not extensively documented, the general principles of NHC-palladium catalysis in alcohol oxidation are applicable. researchgate.net The use of green oxidants like molecular oxygen makes these systems environmentally attractive.

Further research is needed to fully explore the potential of 1,3-diisopropyl-benzimidazol-2-ylidene complexes in a broader range of oxidation and reduction reactions, including epoxidations, hydroxylations, and the reduction of other functional groups beyond carbonyls and olefins.

Polymerization Reactions (e.g., Ring-Opening Polymerization)

The application of 1,3-diisopropyl-benzimidazol-2-ylidene complexes in polymerization catalysis is an emerging area of interest. In particular, these complexes have shown promise in ring-opening polymerization (ROP), a key method for the synthesis of biodegradable polymers.

Ring-Opening Polymerization of Lactides: Zinc(II) complexes supported by phenoxy-imine ligands have been utilized as initiators for the bulk ring-opening polymerization of L-lactide to produce polylactic acid (PLLA). scispace.com While not directly featuring the 1,3-diisopropyl-benzimidazol-2-ylidene ligand, related zinc complexes with N,O-donor functionalities have shown high activity in the solvent-free ROP of technical-grade rac-lactide. researchgate.net The steric and electronic environment provided by the ligand is crucial for achieving high conversion rates and good control over the molecular weight of the resulting polymer. scispace.comrsc.org The development of catalysts based on earth-abundant and non-toxic metals like zinc is of significant industrial importance for the sustainable production of bioplastics. researchgate.netrsc.org

Table 3: Application in Ring-Opening Polymerization of Lactide
Catalyst SystemMonomerConditionsConversion (%)Polymer PropertiesReference
Zinc guanidine (B92328) complexes with N,O donor functionalitiesrac-lactideSolvent-free, 150 °CHighHigh molecular weight, good control researchgate.net
Zinc(II) phenoxy-imine complexesL-lactideBulk, 180 °C, 2 hUp to 90-92%Mn up to 109,000, Mw/Mn = 1.2-2.1 scispace.com

C-H Activation and Functionalization

Direct C-H bond activation and functionalization represent a highly atom-economical approach to the synthesis of complex organic molecules. Rhodium(III) complexes have been at the forefront of this field, often utilizing directing groups to achieve high levels of chemo- and regioselectivity. rsc.orgsnnu.edu.cnnih.govsci-hub.se While the direct involvement of 1,3-diisopropyl-benzimidazol-2-ylidene in many of the seminal works is not specified, the principles of ligand design in C-H activation are highly relevant. The strong σ-donating nature of NHC ligands can facilitate the C-H activation step, which is often the rate-determining step in the catalytic cycle. The steric bulk of the ligand can also play a critical role in controlling the regioselectivity of the functionalization. Further research into rhodium and other late transition metal complexes bearing the 1,3-diisopropyl-benzimidazol-2-ylidene ligand is warranted to explore their potential in this rapidly advancing area of catalysis.

Olefin Metathesis

Ruthenium-based olefin metathesis catalysts have revolutionized organic synthesis, and the development of catalysts with N-heterocyclic carbene ligands, such as the Grubbs second-generation catalyst, marked a significant milestone in this field. rsc.orgrsc.orgnih.govnih.govrsc.org These catalysts exhibit high activity and excellent functional group tolerance. While the most common NHC ligands in this context are based on the imidazol-2-ylidene and imidazolin-2-ylidene scaffolds, research has also been conducted on benzimidazol-2-ylidene ligands.

Carbon Atom Insertion Reactions (e.g., into quinoxalinones)

Complexes of 1,3-diisopropyl-benzimidazol-2-ylidene have demonstrated utility in mediating carbon atom insertion reactions, a powerful strategy for skeletal editing of molecules to increase molecular complexity. A notable example is the synthesis of (Z)-3-(2-phenyl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones from benzimidazolium salts and 2-(methylsulfonyl)chromones.

In this transformation, the 1,3-diisopropyl-benzimidazolium iodide precursor is deprotonated in situ by a base such as sodium hydride (NaH) to generate the active 1,3-diisopropyl-benzimidazol-2-ylidene carbene. This NHC then reacts with a 2-(methylsulfonyl)chromone, leading to a ring expansion where the C2 carbon atom of the chromone (B188151) is inserted into the imidazole (B134444) ring of the NHC. This process ultimately yields the quinoxalinone scaffold, which is prevalent in many bioactive compounds.

The proposed mechanism involves several key steps:

NHC Formation: Deprotonation of the benzimidazolium salt to form the free carbene.

Substitution: The NHC reacts with the chromone to form a chromonylbenzimidazolium salt intermediate.

Hydroxide (B78521) Attack: A hydroxide anion, generated from residual water, attacks the iminium moiety of the intermediate.

Ring Expansion: Subsequent deprotonation and rearrangement lead to the insertion of the carbon atom into the benzimidazole core, forming a spiro intermediate.

Final Product Formation: Reformation of an α,β-unsaturated structure results in the opening of the spiropyrane ring to afford the final quinoxalinone product.

The benzimidazole framework of the NHC has been identified as crucial for this specific transformation, as other NHC precursors, such as those derived from imidazolium (B1220033) or triazolium salts, did not yield the desired quinoxalinone product under similar conditions. The reaction conditions have been optimized, with temperature playing a significant role in the reaction yield.

Table 1: Optimization of Carbon Atom Insertion Reaction for the Synthesis of Quinoxalinone 3a

EntrySolventTemperature (Step 2)Yield (%)
1DMF25 °C28
2DMF5 °C75
3DMAc5 °C85
4NMP5 °C95
5DMSO5 °C93

Other Emerging Catalytic Transformations (e.g., Grignard allylic substitution, acylation of alcohols, umpolung reactions)

While N-heterocyclic carbenes as a class are increasingly utilized in a variety of emerging catalytic transformations, the application of 1,3-diisopropyl-benzimidazol-2-ylidene complexes in several of these areas is still in its nascent stages.

Grignard Allylic Substitution: The use of NHC-metal complexes in copper-catalyzed allylic substitution with hard nucleophiles like Grignard reagents is a significant area of research. However, specific examples detailing the performance of 1,3-diisopropyl-benzimidazol-2-ylidene in this capacity are not extensively documented in the current scientific literature.

Acylation of Alcohols: Palladium-catalyzed ortho-acylation of C-H bonds using alcohols as acyl sources is a developing methodology. While various directing groups and catalyst systems have been explored, the specific role and efficacy of 1,3-diisopropyl-benzimidazol-2-ylidene complexes in these transformations remain an area for future investigation.

Umpolung Reactions: NHC-catalyzed umpolung (polarity inversion) is a well-established concept, particularly for aldehydes. The umpolung of imines is a more recent development. Research has demonstrated NHC-catalyzed cross-coupling of quinoxalin-2-ones with isatins, which proceeds via an aza-Breslow intermediate. While this showcases the potential of NHCs in imine umpolung, detailed studies focusing on the catalytic activity of the specific 1,3-diisopropyl-benzimidazol-2-ylidene ligand in a broad range of umpolung reactions are limited.

Heterogeneous and Supported Catalysis Methodologies

The immobilization of homogeneous catalysts onto solid supports is a critical area of research aimed at improving catalyst recyclability and sustainability. While methods for anchoring NHC-metal complexes to various supports, such as polymers or inorganic materials, are being developed, there is a lack of specific reported examples of 1,3-diisopropyl-benzimidazol-2-ylidene being utilized in such heterogeneous or supported catalytic systems. This represents a potential area for future research to enhance the practical applicability of catalysts based on this ligand.

Electrocatalytic Applications

Electrocatalysis offers a sustainable approach to chemical synthesis by using electricity to drive chemical reactions. While the broader field of molecular electrocatalysis is expanding, the application of 1,3-diisopropyl-benzimidazol-2-ylidene complexes in this domain is not yet well-established. Future studies may explore the potential of metal complexes bearing this NHC to mediate electrocatalytic transformations.

Photocatalytic Applications

Photocatalysis, which utilizes light to promote chemical reactions, is a rapidly growing field of green chemistry. N-heterocyclic carbene-metal complexes are being investigated for their potential in photoredox catalysis. However, to date, the scientific literature does not provide significant examples of 1,3-diisopropyl-benzimidazol-2-ylidene complexes being employed in photocatalytic applications.

Mechanistic Investigations of Catalytic Cycles

Understanding the catalytic cycle is fundamental to optimizing existing catalytic systems and designing new ones. For catalysts involving 1,3-diisopropyl-benzimidazol-2-ylidene, mechanistic insights are crucial for explaining their activity and stability.

The identification of the true active species in a catalytic cycle is a key aspect of mechanistic studies. For reactions catalyzed by complexes of 1,3-diisopropyl-benzimidazol-2-ylidene, the active species is generally presumed to be a metal complex coordinated by the carbene ligand.

Studies on the thermal behavior of the free 1,3-diisopropylbenzimidazolylidene carbene have shown that it is stable up to 363 K (90 °C). Above this temperature, it undergoes thermal decomposition, primarily yielding 1,2-diisopropylbenzimidazole. This thermal stability is an important factor in its effectiveness as a ligand in catalysis, as it can influence the lifetime of the active catalytic species under thermal reaction conditions.

Furthermore, studies on related benzimidazol-2-ylidene silver(I) complexes have provided insights into the lability of the metal-carbene bond. Mass spectrometry studies of these complexes have shown the presence of bis-carbene silver cations, [Ag(NHC)₂]⁺, suggesting an equilibrium in solution between the mono-carbene and bis-carbene species. This lability and the potential for ligand exchange are important considerations when identifying the active catalytic species in a given reaction, as the species present in the solid state or initially introduced into the reaction may not be the one actively participating in the catalytic cycle. The stability of the metal-NHC bond is a critical factor that has been noted in studies of related benzimidazol-2-ylidene complexes. nih.gov

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies and the elucidation of reaction pathways are fundamental to understanding the catalytic activity of metal complexes containing 1,3-diisopropyl-benzimidazol-2-ylidene ligands. These investigations provide insights into the mechanism of catalytic cycles, including the identification of rate-determining steps and the characterization of key intermediates. While comprehensive kinetic data for this specific ligand across a wide range of reactions remains an area of ongoing research, some studies on related N-heterocyclic carbene (NHC) complexes offer valuable mechanistic insights that are broadly applicable.

In the context of copper-catalyzed reactions, mechanistic studies on related benzimidazole-based NHC complexes have been explored. For example, in the enantioselective C2-allylation of benzimidazoles utilizing 1,3-diene pronucleophiles, a proposed mechanism involves a copper hydride catalyst. nih.gov While this study does not specifically use the 1,3-diisopropyl derivative, the proposed catalytic cycle highlights the plausible elementary steps that such a catalyst would undergo. nih.gov

A generalized proposed catalytic cycle for a CuH-catalyzed reaction involving such ligands would likely include:

Reaction of the copper hydride catalyst with the diene to form a copper-allyl intermediate.

Coordination of the benzimidazole substrate to the copper center.

Nucleophilic attack of the allyl group onto the C2 position of the benzimidazole.

Protonolysis to release the product and regenerate the active catalyst.

Detailed kinetic analysis, including reaction rate orders with respect to the catalyst, substrates, and any additives, would be necessary to validate such a proposed pathway for complexes of 1,3-diisopropyl-benzimidazol-2-ylidene.

Role of Ligand Sterics and Electronics in Catalytic Performance and Selectivity

The catalytic performance and selectivity of metal complexes are profoundly influenced by the steric and electronic properties of their ligands. In the case of 1,3-diisopropyl-benzimidazol-2-ylidene, the isopropyl groups on the nitrogen atoms and the fused benzene (B151609) ring are key determinants of its behavior in a catalytic system.

Steric Effects:

The isopropyl groups provide moderate steric bulk around the metal center. This steric hindrance can influence several aspects of a catalytic reaction:

Catalyst Stability: The bulky groups can protect the metal center from decomposition pathways such as dimerization or reaction with solvents.

Substrate Selectivity: The steric environment created by the ligand can control which substrates can readily access the catalytic site, leading to selectivity for less hindered substrates.

Coordination Number: The size of the ligand can favor the formation of coordinatively unsaturated species, which are often the active catalysts in a reaction cycle.

For instance, in a study comparing different NHC ligands, it was observed that sterically demanding ligands are well-suited to form well-defined, monomeric complexes that allow for detailed studies of their coordination chemistry. researchgate.net While this study focused on a more sterically demanding ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, the principles regarding the influence of steric bulk on complex formation and stability are transferable. researchgate.net

Electronic Effects:

The 1,3-diisopropyl-benzimidazol-2-ylidene ligand is a strong σ-donor. The electronic properties of this ligand are primarily influenced by the benzimidazole backbone. The fusion of the benzene ring to the imidazole core makes it a less electron-donating ligand compared to its imidazol-2-ylidene or imidazolidin-2-ylidene (saturated backbone) counterparts. This modulation of the electronic properties can have a significant impact on the catalytic activity.

The interplay between steric and electronic effects is crucial for achieving high catalytic performance and selectivity. The moderate steric bulk and the specific electronic nature of the 1,3-diisopropyl-benzimidazol-2-ylidene ligand make it a versatile choice for a range of catalytic transformations.

Catalyst Recycling and Reusability Studies

The development of methods for catalyst recycling and reuse is a critical aspect of sustainable chemistry, particularly for catalysts based on precious metals. For homogeneous catalysts, such as metal complexes of 1,3-diisopropyl-benzimidazol-2-ylidene, achieving efficient recycling can be challenging due to the difficulty of separating the catalyst from the reaction mixture.

Research in the broader field of NHC-metal catalysts has explored several strategies to facilitate catalyst recovery and reuse:

Immobilization: One common approach is the immobilization of the catalyst on a solid support, such as a polymer, silica, or magnetic nanoparticles. This allows for easy separation of the catalyst by filtration or magnetic decantation.

Phase Separation: Another strategy involves using biphasic solvent systems or catalysts with phase-separable tags (e.g., fluorous tags or ionic liquid tags) that allow the catalyst to be selectively extracted into a different phase from the product.

While specific studies detailing the recycling and reusability of catalysts bearing the 1,3-diisopropyl-benzimidazol-2-ylidene ligand are not widely reported, the general principles of catalyst immobilization could be applied. For example, the benzimidazole backbone could be functionalized to allow for covalent attachment to a solid support.

In a related context, studies on the recovery of palladium catalysts from waste streams have highlighted the importance of catalyst reusability for enhancing sustainability. mdpi.com These studies demonstrate that recovered palladium complexes can be active catalysts for various organic transformations and can be reused multiple times. mdpi.com This underscores the value of developing recyclable catalytic systems.

The table below summarizes some general strategies for catalyst recycling that could potentially be applied to complexes of 1,3-diisopropyl-benzimidazol-2-ylidene.

StrategyDescriptionPotential AdvantagesPotential Challenges
Immobilization on Solid Support The catalyst is covalently attached or physically adsorbed onto a solid material (e.g., polymer, silica).Easy separation by filtration; potential for use in continuous flow reactors.Leaching of the metal or ligand; potential reduction in catalytic activity due to mass transfer limitations.
Homogenization in a Second Phase The catalyst is designed to be soluble in a phase that is immiscible with the product phase (e.g., fluorous solvents, ionic liquids).High catalytic activity is retained as the catalyst is in a homogeneous environment; easy separation by phase separation.Requires specialized solvents; potential for catalyst leaching into the product phase.
Membrane Filtration The catalyst is retained by a membrane that allows the passage of smaller product molecules.Applicable to soluble catalysts without chemical modification; can be operated in continuous mode.Membrane fouling; potential for catalyst degradation under filtration conditions.

Further research is needed to develop and optimize specific recycling protocols for catalysts containing the 1,3-diisopropyl-benzimidazol-2-ylidene ligand to enhance their practical utility and environmental footprint.

Applications in Materials Science and Surface Chemistry

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Gold)

1,3-Diisopropyl-benzimidazolium iodide is a crucial precursor for creating robust self-assembled monolayers (SAMs) on metal surfaces, most notably gold. cdnsciencepub.com The process typically involves the deprotonation of the benzimidazolium salt to form the free N-heterocyclic carbene, which then strongly binds to the gold surface through a stable gold-carbon bond. cdnsciencepub.com This bond is significantly more robust than the gold-sulfur bond characteristic of traditional thiol-based SAMs, offering superior thermal, chemical, and oxidative stability. nih.govnih.gov

A defining feature of the SAMs derived from this compound is the orientation of the molecules on the surface. The bulky diisopropyl "wingtip" groups on the nitrogen atoms of the benzimidazole (B57391) ring play a critical role in dictating this orientation. Due to steric hindrance, these groups force the NHC molecule to adopt an upright, perpendicular orientation relative to the metal surface. nih.gov This alignment is crucial for creating densely packed and highly ordered monolayers.

Studies on Au(111) surfaces have shown that these upright NHCs organize into well-defined structures, such as zig-zag patterns. nih.gov This controlled orientation and packing are essential for tailoring the surface properties and for the subsequent development of functional devices.

Table 1: Comparison of NHC-based SAMs and Thiol-based SAMs

Feature NHC-based SAMs (from this compound) Thiol-based SAMs
Bonding to Gold Strong, covalent Au-C bond Au-S bond
Stability High thermal, chemical, and oxidative stability nih.govnih.gov Susceptible to oxidation and displacement nih.gov
Molecular Orientation Perpendicular to the surface, forming ordered structures nih.gov Typically tilted from the surface normal

| Precursor | this compound | Alkanethiols |

It is important to note that the conditions for SAM formation, such as the choice of solvent, can influence the outcome. For instance, using certain solvents like tetrahydrofuran (B95107) and dichloromethane (B109758) with related benzimidazolium salts has been observed to cause undesirable etching of the gold substrate. nih.gov

Integration into Surface-Enhanced Raman Spectroscopy (SERS) Platforms

The robust and well-defined nature of SAMs derived from this compound and its functionalized analogues makes them excellent candidates for Surface-Enhanced Raman Spectroscopy (SERS) platforms. SERS is a powerful analytical technique that provides greatly enhanced Raman signals of molecules adsorbed on or near nanostructured metal surfaces, enabling ultra-sensitive chemical detection.

N-heterocyclic carbenes are emerging as a superior alternative to traditional thiols for functionalizing SERS substrates. nih.gov The stability of the NHC monolayer ensures the durability and reusability of the SERS platform under a variety of harsh conditions, including exposure to strong acids, bases, and reductants.

In pioneering work, functionalized derivatives of this compound have been synthesized to act as SERS reporter molecules. By incorporating functional groups with distinct vibrational signatures (e.g., nitrile groups) into the benzimidazole backbone, researchers can create SERS tags that are easily detectable. These NHC-based tags can be deposited on SERS-active substrates, such as gold-film-over-nanospheres (AuFONs), using solvent-free and base-free methods, which prevents contamination of the substrate surface.

The stability of these NHC-functionalized SERS platforms also allows for post-synthetic modification, opening up possibilities for creating dynamic sensing surfaces. This represents a significant advantage over less stable thiol-based systems.

Role in the Design of Functional Materials

The ability to form highly stable and ordered monolayers makes this compound a key building block in the bottom-up design of functional materials. The primary function of the resulting NHC layer is to precisely control the chemistry at an interface, thereby creating a material with new or enhanced properties.

The applications of these functional surfaces are diverse:

Biosensing: The robust NHC monolayers provide a stable platform for immobilizing biological recognition elements (e.g., antibodies, enzymes). Their use in surface plasmon resonance (SPR)-based biosensing has been noted as a key application. cdnsciencepub.com

Molecular Electronics: The well-defined, perpendicular orientation of the NHC molecules allows for precise control over the thickness and electronic properties of the monolayer. This is a critical requirement for fabricating molecular-scale electronic components.

Corrosion Resistance: The dense, stable, and chemically inert nature of the NHC SAMs can provide a protective barrier against corrosive environments, outperforming traditional anti-corrosion coatings.

The design of these functional materials relies on the inherent properties imparted by the 1,3-diisopropyl-benzimidazol-2-ylidene ligand: a strong surface anchor, a rigid and well-defined molecular structure, and exceptional stability. By modifying the benzimidazole core, it is possible to introduce a wide range of chemical functionalities, further expanding the scope for creating tailored materials for specific technological applications.

Advanced Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Mechanistic Elucidation in Catalysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the intricate details of catalytic cycles involving NHC-metal complexes. rsc.orgacs.org These calculations provide a molecular-level understanding of reaction pathways, transition states, and the roles of various components in a catalytic system. For NHCs derived from benzimidazolium salts, DFT studies have been pivotal in elucidating their function in a variety of transition metal-catalyzed reactions, such as cross-coupling and C-H activation. rsc.orgnih.govresearchgate.net

Research has shown that the strong σ-electron donating properties of benzimidazole-based NHC ligands enhance the oxidative addition step in catalytic cycles involving palladium complexes. researchgate.net DFT calculations can quantify the energy barriers associated with key mechanistic steps, including oxidative addition, transmetalation, and reductive elimination. rsc.org For instance, in the Heck reaction, DFT studies on a model diaminocarbene-palladium system helped characterize the alkene insertion and β-hydride elimination steps, confirming that the cleavage of the strong NHC-Pd bond would be energetically prohibitive, thus favoring a cationic pathway where the NHC remains bound to the metal center. rsc.org

Computational studies comparing different NHC ligands, including "abnormal" carbenes where the metal binds at the C5 position of the imidazolium (B1220033) ring, have also been performed. rsc.org These calculations revealed that while the oxidative addition of phenyl bromide was more exothermic for NHC systems compared to phosphine (B1218219) systems, the activation barrier was lowest for the phosphine model. rsc.org Such insights are crucial for understanding why a particular catalyst is more or less active under specific conditions.

The electronic and steric properties of the NHC ligand, which can be precisely calculated, are known to influence catalytic activity. researchgate.net Quantum chemistry computations are used to examine the molecular structure, electronic characteristics, and chemical reactivity of both the NHC ligand and its corresponding metal complex. researchgate.net These theoretical investigations help rationalize experimental observations, such as how the steric bulk of an NHC ligand can affect the site-selectivity in cross-coupling reactions. whiterose.ac.uk

Catalytic StepComputational MethodKey FindingReference
Oxidative AdditionDFTNHC ligands lower the energy barrier for this crucial step in cross-coupling reactions. rsc.org
Reductive EliminationDFTThe steric and electronic properties of the NHC ligand influence the rate of this product-forming step. researchgate.net
C-H ActivationDFTCalculations corroborate the feasibility of cationic pathways and reveal higher reactivity of cationic complexes. nih.gov
Alkene InsertionDFTCharacterized as a key step in the cationic pathway of the Heck reaction with NHC-Pd catalysts. rsc.org

Molecular Dynamics Simulations for Complex Systems and Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their interactions in complex environments over time. While quantum chemical calculations excel at describing reaction mechanisms, MD simulations provide insights into phenomena such as solvation, aggregation, and interfacial behavior, which are governed by a multitude of intermolecular interactions. nih.govrsc.org

For systems involving 1,3-diisopropyl-benzimidazolium iodide, MD simulations can be employed to understand its behavior as an ionic liquid or its interactions at interfaces. Studies on similar imidazolium-based ionic liquids have used MD to investigate the structuring of ions in the liquid state, the influence of alkyl chain length on physical properties, and cation-anion interaction energies. chemistryresearches.irresearchgate.netresearchgate.netnih.gov These simulations reveal how the cation and anion arrange themselves, with the anion often located above the plane of the imidazolium ring, interacting with the acidic C2-H proton. chemistryresearches.ir

MD simulations are particularly valuable for studying the aggregation of NHC-ligated species, such as functionalized gold nanoparticles. nih.govresearchgate.net These studies show how the nature of the ligand and the solvent environment dictate the aggregation or dispersion of the nanoparticles. nih.govresearchgate.net Similarly, MD could predict the aggregation propensity of this compound in aqueous solutions, a phenomenon relevant in various applications. nih.gov The simulations can provide detailed information on the dynamics of aggregate formation and the specific molecular interactions involved. nih.gov

At interfaces, such as between a metal electrode and an electrolyte solution, MD simulations that account for metal polarization can offer a detailed picture of the electric double layer. rsc.org For a system containing this compound, such simulations could elucidate how the benzimidazolium cations and iodide anions are distributed at the interface, which is crucial for applications in electrochemistry and materials science. MD results have shown that the influence of metal polarization on the electric double layer depends on the ion's solvation shell structure. rsc.org

Simulation FocusSystem TypeKey Insights from MDPotential Relevance to this compound
Ion StructuringImidazolium-based Ionic LiquidsCation-anion orientation, effect of substituents on dynamics. nih.govUnderstanding bulk liquid properties and transport phenomena.
Aggregation BehaviorSmall Organic Molecules / Ligated NanoparticlesPrediction of aggregation propensity, dynamics of cluster formation. nih.govnih.govPredicting self-association in solution, behavior in formulations.
Interfacial PropertiesAqueous Electrolytes at Metal SurfacesIon distribution in the electric double layer, effect of metal polarization. rsc.orgApplication in electrochemistry, surface science, and corrosion inhibition.
Host-Guest ComplexationBenzimidazolium ILs with β-CyclodextrinThermodynamics and stoichiometry of inclusion complex formation. nih.govDesign of drug delivery systems and controlled-release applications.

Rational Design and Prediction of Novel Ligand Architectures and Reactivity Profiles

Computational chemistry provides a framework for the rational design of novel NHC ligands with tailored properties for specific catalytic applications. acs.orgupenn.edu By systematically modifying the structure of a parent ligand like the one derived from this compound in silico, chemists can predict how these changes will affect the ligand's steric and electronic profile, and consequently, its performance as a catalyst. rsc.org

The design process often begins with the calculation of key molecular descriptors using DFT. Steric properties are frequently quantified by the "percent buried volume" (%Vbur), which measures the percentage of the metal coordination sphere that is occupied by the ligand. Electronic properties are often described by the Tolman Electronic Parameter (TEP), which is calculated from the CO stretching frequency of a model metal-carbonyl-NHC complex. rsc.org These descriptors allow for a quantitative comparison of different ligand architectures. dntb.gov.ua

Computational workflows have been developed to screen large virtual libraries of NHC ligands to identify promising candidates for a given chemical transformation. acs.org This in silico engineering approach accelerates the discovery of new catalysts by prioritizing the synthesis of ligands with the most desirable predicted properties. acs.org For example, by modifying the substituents on the benzimidazole (B57391) backbone or the N-alkyl groups (like the isopropyl groups), it is possible to fine-tune the ligand's electron-donating ability and steric bulk to optimize a catalyst's activity and selectivity. rsc.orgscripps.edu

The consideration of electronic attributes is crucial in the rational design of an NHC catalyst. nih.gov For instance, benzimidazole-based NHCs are generally less electron-donating than imidazole (B134444) or imidazoline-based NHCs. scripps.edu Computational studies can predict these differences and guide the choice of the heterocyclic core. Furthermore, DFT calculations can model the entire catalytic cycle for a proposed ligand-metal complex, predicting reaction barriers and identifying potential catalyst deactivation pathways, thereby providing a comprehensive reactivity profile before any experimental work is undertaken. rsc.org

Design ParameterComputational ToolPredicted Property/OutcomeReference
Steric BulkDFT (%Vbur)Catalyst selectivity and stability. acs.org
Electronic CharacterDFT (TEP)Catalyst activity, σ-donating ability. rsc.org
Ligand ArchitectureIn silico screeningIdentification of promising new ligand candidates. acs.org
Reaction FeasibilityDFT (Energy Profiles)Prediction of catalytic cycle efficiency and potential side reactions. rsc.org

Future Research Directions and Contemporary Challenges

Development of Sustainable Synthetic Approaches for 1,3-Diisopropyl-benzimidazolium Iodide and its Derivatives

The traditional synthesis of benzimidazolium salts often involves multiple steps, the use of non-renewable starting materials, and potentially hazardous reagents. researchgate.netresearchgate.net A significant future research direction lies in the development of more sustainable and environmentally friendly synthetic protocols. This aligns with the broader principles of green chemistry, aiming to reduce waste, energy consumption, and the use of toxic substances.

Key research thrusts in this area include:

Solvent-Free and Water-Based Methodologies: Researchers are exploring methods that minimize or eliminate the use of volatile organic solvents. One promising approach is the use of simple grinding of reactants at ambient temperature, sometimes with just a few drops of water, which has been shown to be effective for synthesizing other benzimidazole (B57391) derivatives. This significantly reduces reaction time and simplifies purification.

Continuous-Flow Synthesis: Shifting from traditional batch processing to continuous-flow reactors presents an opportunity for a more sustainable and scalable synthesis. researchgate.net This technique can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste and improving safety. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields for the synthesis of benzimidazolium salts. researchgate.net This method is more energy-efficient compared to conventional heating. researchgate.net

Use of Greener Reagents: Future work will likely focus on replacing hazardous alkylating agents and strong bases with more benign alternatives. Research into one-pot syntheses starting from readily available and renewable feedstocks is a critical goal for enhancing the sustainability of producing these valuable compounds. rsc.org

Synthetic ApproachKey AdvantagesResearch Focus
Solvent-Free GrindingReduced solvent waste, operational simplicity, short reaction times. Adapting the methodology specifically for this compound.
Continuous-Flow SynthesisImproved scalability, safety, and control; potential for higher yields. researchgate.netDeveloping and optimizing continuous-flow processes for the di-N-alkylation of benzimidazole. researchgate.net
Microwave-Assisted SynthesisSignificant reduction in reaction time, increased energy efficiency. researchgate.netFine-tuning microwave parameters for the synthesis of the target compound and its derivatives.
Use of Bio-based FeedstocksReduced reliance on fossil fuels, improved sustainability profile.Identifying and utilizing renewable starting materials for the benzimidazole core and alkyl groups.

Expansion of Catalytic Repertoire and Selectivity Enhancement in Organic Synthesis

The N-heterocyclic carbene derived from this compound is a powerful ligand in organometallic chemistry and a catalyst in its own right. cdnsciencepub.com While its effectiveness in reactions like benzoin (B196080) condensation and cross-coupling is known, a major area of future research is the expansion of its catalytic capabilities and the enhancement of selectivity. smolecule.com

Current and future research directions include:

Novel Transformations: Exploring the use of its corresponding NHC in a wider range of organic reactions. Drawing inspiration from similar imidazolium (B1220033) catalysts, potential applications could be extended to Knoevenagel condensations, Grignard allylic substitutions, acylation of alcohols, and Umpolung reactions. sigmaaldrich.com

Asymmetric Catalysis: A significant challenge and opportunity lie in the development of chiral derivatives of this compound. Such chiral NHC precursors would be highly valuable for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial for the pharmaceutical industry.

Tandem and Domino Reactions: Designing catalytic systems based on this NHC that can facilitate multi-step reactions in a single pot (tandem or domino reactions) is a key goal. This approach improves efficiency by reducing the number of purification steps, saving time and resources.

Selectivity Enhancement: A persistent challenge in catalysis is achieving high levels of selectivity (chemo-, regio-, and stereoselectivity). Future research will focus on modifying the structure of the benzimidazolium salt precursor to fine-tune the steric and electronic properties of the resulting NHC catalyst, thereby controlling the outcome of catalytic transformations. The benzimidazole framework's π-accepting ability is a key feature that can be modulated to enhance catalyst activity and stability. smolecule.com

Integration into Advanced Functional Materials and Nanotechnology

Beyond catalysis, this compound and the NHCs derived from it are finding new roles in materials science and nanotechnology. Their unique properties, particularly the strong bond formed between NHCs and metal surfaces, open up new avenues for creating advanced functional materials.

Key areas of development include:

Self-Assembled Monolayers (SAMs): N-heterocyclic carbenes are emerging as a superior alternative to traditional thiols for forming highly stable SAMs on gold surfaces. nih.gov The 1,3-diisopropylbenzimidazolium iodide salt is an important precursor in this application. cdnsciencepub.com These robust monolayers have significant potential in fields like surface plasmon resonance-based biosensing and for protecting gold surfaces from harsh conditions. cdnsciencepub.comnih.gov

Nanoparticle Functionalization: The strong NHC-gold bond can be exploited to functionalize gold nanoparticles. This allows for the creation of stable, tailored nanoparticles for applications in catalysis, drug delivery, and diagnostics.

Advanced Etchants and Microfabrication: Interestingly, under certain solvent conditions (e.g., tetrahydrofuran (B95107) and dichloromethane), 1,3-diisopropyl-benzimidazolium salts have been shown to act as etchants for gold thin films. nih.gov This presents a unique opportunity for developing novel, tunable gold etchants for microfabrication and the creation of porous gold structures, which are valuable for catalysis, energy conversion, and electrochemical sensing. nih.gov

Application AreaRole of this compoundPotential Impact
BiosensingPrecursor for NHC-based Self-Assembled Monolayers (SAMs) on gold. cdnsciencepub.comCreation of highly stable and reliable biosensors for diagnostics. cdnsciencepub.com
NanomaterialsUsed to form stable NHC coatings on gold nanoparticles. nih.govDevelopment of functionalized nanoparticles for targeted therapies and advanced catalysis.
MicrofabricationActs as a gold etchant in specific solvents. nih.govNew methods for creating porous gold and other micro/nanostructures for electronics and sensing. nih.gov
Molecular ElectronicsForms a robust anchor to link molecules to gold electrodes.Fabrication of more durable and stable molecular electronic devices.

Addressing Challenges in Catalyst Stability, Durability, and Turnover Frequencies

While NHC catalysts derived from benzimidazolium salts are known for their superior stability compared to earlier generations of catalysts, there is always room for improvement. smolecule.com Addressing the challenges of catalyst lifespan, recyclability, and efficiency is crucial for their practical application in industrial processes.

Contemporary challenges and future research goals include:

Enhancing Thermal and Chemical Stability: Although benzimidazolium-based NHCs can withstand relatively high temperatures and a range of chemical environments, developing derivatives with even greater stability is a key objective. smolecule.com This would allow their use in a broader array of demanding reaction conditions.

Improving Catalyst Durability and Recyclability: For a catalyst to be economically viable, it must be durable and easily recycled. Research is focused on immobilizing NHC catalysts on solid supports (e.g., polymers, silica, or magnetic nanoparticles). This facilitates easy separation of the catalyst from the reaction mixture and allows for its reuse over multiple cycles, a key aspect of sustainable chemistry. mdpi.com

Increasing Turnover Numbers (TON) and Frequencies (TOF): The turnover number (a measure of how many substrate molecules a single catalyst molecule can convert) and turnover frequency (the speed of conversion) are critical metrics of catalyst efficiency. While palladium-carbene complexes already show high turnover numbers, a primary goal is to design next-generation catalysts based on this compound that push these limits even further, leading to more efficient and cost-effective chemical processes. smolecule.com

Q & A

Q. Key Variables :

  • Temperature : 210°C for cyclization .
  • Atmosphere : N₂ to prevent oxidation .
  • Purification : pH adjustment to isolate the product .

How do solvent choices and counterion exchange affect the NMR spectral data of 1,3-Diisopropyl-benzimidazolium derivatives?

Advanced Research Question
Solvent polarity and counterion identity significantly influence NMR shifts. For example, replacing iodide with chloride shifts the ¹H NMR signal from 10.98 ppm (CDCl₃, iodide) to 11.86 ppm (CDCl₃, chloride) due to altered hydrogen bonding and ion-pair interactions . Similarly, ¹³C NMR data show shifts in aromatic carbons (e.g., 139.7 ppm for iodide vs. 141.6 ppm for chloride) . Methanol or DMSO may further perturb these signals by solvating the counterion.

Q. Methodological Insight :

  • Use deuterated solvents with low polarity (e.g., CDCl₃) to minimize solvent effects.
  • Compare spectral data across counterions (I⁻, Cl⁻) to confirm structural consistency .

What strategies are recommended for resolving contradictions in reported synthetic yields or spectral data across studies?

Advanced Research Question
Discrepancies often arise from variations in reaction scaling, purification protocols, or analytical methods. For example, yields may differ due to incomplete precipitation during pH adjustment or prolonged alkylation times . To resolve conflicts:

Replicate Conditions : Precisely follow reported protocols, including solvent volumes and drying times.

Cross-Validate Techniques : Use complementary methods (e.g., ESI-MS with elemental analysis) to confirm purity .

Reference Reliable Databases : Prioritize peer-reviewed journals over commercial platforms, as emphasized in EPA and RSC guidelines .

How does pH adjustment during purification impact the stability and isolation of 1,3-Diisopropyl-benzimidazolium salts?

Basic Research Question
Neutral or alkaline conditions (pH 9) stabilize the benzimidazolium core by preventing acid-catalyzed decomposition. Precipitation at pH 9 ensures high recovery (90%) by minimizing solubility of the product in aqueous media . Acidic conditions may protonate the nitrogen atoms, leading to byproducts or reduced crystallinity.

Q. Optimization Tips :

  • Use ammonium hydroxide for gradual pH adjustment to avoid localized acidity.
  • Wash precipitates with cold water to remove residual phosphoric acid .

What advanced spectroscopic techniques are employed to confirm the structural integrity of this compound?

Advanced Research Question
Beyond ¹H/¹³C NMR, researchers use:

  • ESI-MS : Detects the [M–I]⁺ ion at m/z 203.3, confirming molecular weight .
  • X-ray Diffraction (XRD) : Resolves crystal packing and counterion positioning, as seen in orthorhombic space group P2₁2₁2₁ structures of analogous iodide salts .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within 0.5% of theoretical values) .

Table 1 : Comparison of Analytical Data for 1,3-Diisopropyl-benzimidazolium Derivatives

PropertyIodide Salt Chloride Salt
¹H NMR (N–H signal)10.98 ppm11.86 ppm
¹³C NMR (Aromatic C)139.7 ppm141.6 ppm
Yield72%91%
ESI-MS [M–X]⁺203.3203.3

How does the choice of alkylating agent influence the regioselectivity of benzimidazolium salt synthesis?

Advanced Research Question
Isopropyl iodide favors alkylation at the N1 and N3 positions due to steric and electronic effects. Bulkier agents (e.g., tert-butyl iodide) may reduce yields by hindering nucleophilic attack on the benzimidazole nitrogen. Methoxy-substituted derivatives (e.g., 5-methoxy variants) require longer reaction times but retain regioselectivity, as shown by distinct ¹H NMR aromatic splitting patterns .

Q. Design Consideration :

  • Use isopropyl iodide for rapid alkylation.
  • Monitor reaction progress via TLC or in-situ NMR to avoid over-alkylation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.